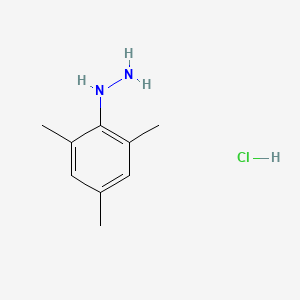

2,4,6-Trimethylphenylhydrazine hydrochloride

Descripción

2,4,6-Trimethylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPCULNJGZRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-82-9, 24006-09-5 | |

| Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution with Hydrazine

The foundational synthesis begins with 2,4,6-trimethylbenzene (mesitylene), which undergoes nitration to form 2,4,6-trimethylnitrobenzene. Subsequent reduction with hydrogen gas in the presence of a palladium catalyst yields 2,4,6-trimethylaniline. This intermediate is then reacted with hydrazine hydrate under acidic conditions to form 2,4,6-trimethylphenylhydrazine. Protonation with hydrochloric acid precipitates the hydrochloride salt.

Critical Parameters :

- Temperature : Nitration requires strict control at 0–5°C to prevent polynitration.

- Catalyst Loading : Palladium-carbon (5% w/w) ensures >90% reduction efficiency.

- Acid Concentration : Hydrochloric acid at 20% (v/v) optimizes salt formation.

Industrial-Scale Production Protocols

Sulfation-Crystallization Sequence

Industrial methods prioritize cost-effectiveness and scalability. A patented approach involves sulfating crude 2,4,6-trimethylphenylhydrazine with concentrated sulfuric acid in ethanol, followed by crystallization. The sulfate intermediate is then neutralized with sodium hydroxide to regenerate the free base, which is subsequently treated with HCl to form the hydrochloride salt.

Table 1: Industrial Process Parameters

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfation | Ethanol | 40–60 | 85–90 |

| Crystallization | Ethanol-H₂O | 25 | 92 |

| Alkaline Hydrolysis | H₂O | 45–60 | 88–94 |

This method achieves 97–98% purity after recrystallization, with further refinement elevating purity to >99%. Ethanol acts as both a solvent and dispersant, reducing impurity co-crystallization.

Laboratory-Scale Optimization

Solvent System Refinement

Laboratory syntheses often replace ethanol with methanol or isopropanol to modulate crystallization kinetics. Methanol’s lower boiling point (64.7°C) facilitates rapid solvent removal but risks over-protonation. Isopropanol increases crystal size, enhancing filtration efficiency but requiring longer drying times.

Table 2: Solvent Comparison for Crystallization

| Solvent | Dielectric Constant | Boiling Point (°C) | Crystal Size (µm) |

|---|---|---|---|

| Ethanol | 24.3 | 78.4 | 50–100 |

| Methanol | 32.7 | 64.7 | 20–50 |

| Isopropanol | 19.9 | 82.5 | 100–200 |

Ethanol remains optimal due to its balanced polarity and cost.

Purification and Quality Control

Recrystallization Techniques

Recrystallization in ethanol-water (3:1 v/v) removes residual sulfonic acid derivatives. The process involves dissolving the crude hydrochloride in boiling ethanol, followed by gradual water addition to induce supersaturation. Cooling to 4°C yields needle-like crystals with 99.2% purity (HPLC).

Alkaline Hydrolysis for Impurity Removal

Post-crystallization filtrates contain sulfate byproducts. Treatment with 50% sodium hydroxide solution precipitates sodium sulfate, which is filtered off. Distillation recovers ethanol, while residual aqueous phases are extracted with dichloromethane to recover unreacted hydrazine.

Scalability Challenges and Solutions

Heat Management in Exothermic Reactions

Sulfation and neutralization are highly exothermic. Industrial reactors employ jacketed cooling systems to maintain temperatures below 60°C, preventing thermal degradation.

Crystal Morphology Control

Agglomeration during crystallization is mitigated by adding seed crystals and controlling cooling rates (1–2°C/min). Uniform crystals reduce filtration times and solvent usage.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields azo compounds, while reduction results in amines .

Aplicaciones Científicas De Investigación

Overview

2,4,6-Trimethylphenylhydrazine hydrochloride, with the chemical formula C₉H₁₄N₂·HCl and a molecular weight of 186.68 g/mol, is classified as a hydrazine derivative and is primarily recognized for its role as a pharmaceutical intermediate. This compound appears as an off-white powder and is soluble in water. Its applications span various fields including pharmaceuticals, chemical synthesis, and biological research.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical reactions makes it valuable in developing new drugs. For instance, it has been utilized in synthesizing antifungal agents and other therapeutic compounds that target resistant strains of pathogens .

Biological Activity

Research indicates that this compound exhibits notable biological activities. Studies have explored its potential antifungal properties against fluconazole-resistant strains, highlighting its relevance in medicinal chemistry. Additionally, it has been investigated for its effects on cellular processes, including gene expression and metabolic pathways.

Chemical Synthesis Applications

Synthetic Versatility

The compound's structure allows it to participate in various synthetic reactions, making it an essential building block in organic chemistry. It can be utilized to create more complex organic molecules through reactions such as condensation and substitution.

Comparison with Related Compounds

The structural uniqueness of this compound—characterized by three methyl groups on the phenyl ring—enhances its steric properties and influences its reactivity compared to simpler hydrazines. This feature contributes significantly to its applications in both industrial and research settings.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylphenylhydrazine | Contains a methyl group on the phenyl ring | Less steric hindrance compared to 2,4,6-trimethyl |

| 4-Methylphenylhydrazine | Methyl group at position 4 on the phenyl ring | Different reactivity patterns due to substitution |

| Phenylhydrazine | Simple phenyl ring without additional methyl groups | More reactive due to lack of steric hindrance |

Biological Research Applications

Cellular Effects

Research has shown that this compound influences cell signaling pathways and gene expression. Its effects on cellular metabolism are significant; alterations in gene expression can lead to changes in metabolic processes within cells.

Molecular Mechanisms

At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Dosage Effects

Studies indicate that the effects of this compound vary with dosage levels in animal models. Lower doses may have minimal effects, while higher doses can lead to toxic or adverse outcomes. This dosage-response relationship is essential for determining safe usage levels in research and potential therapeutic applications.

Safety Considerations

Due to its chemical properties, this compound is classified as toxic if swallowed and may cause skin irritation. Proper safety measures should be implemented when handling this compound to mitigate risks associated with exposure .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethylphenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .

Comparación Con Compuestos Similares

2,4,6-Trimethylphenylhydrazine hydrochloride can be compared with other similar compounds, such as:

- 2,4,6-Trimethylaniline

- 4-Chlorophenylhydrazine hydrochloride

- 4-Bromophenylhydrazine hydrochloride

- Pentafluorophenylhydrazine

These compounds share similar structural features but differ in their reactivity and applications. For example, 2,4,6-Trimethylaniline is used in the synthesis of dyes and pigments, while 4-Chlorophenylhydrazine hydrochloride is employed in pharmaceutical synthesis .

Actividad Biológica

2,4,6-Trimethylphenylhydrazine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is a derivative of phenylhydrazine and has been studied for its applications as a pharmaceutical intermediate and in various biological assays.

- Molecular Formula : C9H14ClN2

- Molecular Weight : 188.67 g/mol

- Solubility : Soluble in water, indicating potential for biological interactions in aqueous environments .

Antifungal Properties

Recent studies have explored the antifungal activities of hydrazine derivatives, including those structurally related to 2,4,6-trimethylphenylhydrazine. For instance, compounds with similar hydrazine structures exhibited promising antifungal effects against strains such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, suggesting that modifications in the hydrazine structure can enhance antifungal potency:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2,4,6-Trimethylphenylhydrazine | TBD | TBD |

| Phenylhydrazides | 0.0156 - 0.125 | C. albicans, C. glabrata |

| Compound A | 1.9 | C. albicans |

This indicates that hydrazine derivatives may disrupt fungal cell membranes or inhibit critical metabolic pathways in fungi .

Anticancer Activity

The anticancer potential of hydrazine derivatives has also been investigated. Studies have shown that certain phenylhydrazines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of BCL-2 pathways. For example:

- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

- Cell Lines Tested : Nalm-6 cells (leukemia), which overexpress BCL-2.

- Findings : Compounds demonstrated a significant increase in apoptosis rates compared to untreated controls, suggesting that structural modifications can enhance pro-apoptotic effects .

Toxicological Aspects

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Hydrazines are generally associated with a range of toxic effects:

- Acute Toxicity : Exposure can lead to symptoms such as dizziness, headache, and gastrointestinal disturbances.

- Chronic Effects : Long-term exposure has been linked to carcinogenic effects and liver damage in animal models.

Case Studies

-

Case Study on Antifungal Activity :

A study synthesized various hydrazine derivatives and tested their efficacy against fluconazole-resistant strains of fungi. The results indicated that certain derivatives had lower MIC values than fluconazole itself, showcasing their potential as alternative antifungal agents. -

Case Study on Anticancer Mechanisms :

In vitro studies demonstrated that treatment with 2,4,6-trimethylphenylhydrazine led to increased levels of cleaved caspase-9 in leukemia cells. This suggests that the compound may activate the intrinsic apoptotic pathway effectively.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,6-trimethylphenylhydrazine hydrochloride in laboratory settings?

- Methodology : Synthesis typically involves condensation reactions. For example, hydrazine hydrate can react with mesityl chloride (2,4,6-trimethylbenzene chloride) in methanol under controlled temperatures (30–50°C) . Post-reaction, the product is isolated via acidification with HCl and purified through recrystallization in 0.1 M HCl . Yield optimization requires stoichiometric control of reactants and inert atmosphere conditions to prevent oxidation.

- Characterization : Purity is confirmed via phosphomolybdic acid (PMA) titration or HPLC, while structural integrity is validated using H/C NMR and FT-IR spectroscopy .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Safety Protocols : The compound is toxic if inhaled (H331) and causes skin/eye irritation (H315/H319) . Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Ensure proper ventilation in storage areas .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Key Methods :

- Titration : PMA solution reacts with hydrazine derivatives to form colored complexes, enabling quantitative analysis .

- Spectroscopy : NMR (H/C) confirms substituent positions, while FT-IR identifies N-H and C-N stretches .

- Melting Point Analysis : Compare observed melting points (e.g., ~185°C with decomposition) to literature values to detect impurities .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in the synthesis of heterocyclic compounds, and what methodological considerations are critical for optimizing yield?

- Applications : The compound serves as a hydrazine donor in Fischer indole synthesis to generate indole derivatives, such as antitubercular indolecarboxamides . It also participates in forming pyrazole rings via cyclocondensation with β-ketoesters .

- Optimization Strategies :

- Use anhydrous solvents (e.g., THF) to avoid side reactions.

- Catalyze reactions with Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion .

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound across different studies?

- Root Causes : Variations may arise from polymorphic forms, hydration states, or residual solvents.

- Resolution Methods :

- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.

- Use dynamic vapor sorption (DVS) to assess hygroscopicity.

- Validate purity via elemental analysis or mass spectrometry .

Q. In the context of mechanistic studies, how does the steric hindrance of the 2,4,6-trimethylphenyl group influence the reactivity of this compound in condensation reactions?

- Steric Effects : The bulky mesityl group reduces nucleophilicity at the hydrazine nitrogen, slowing reaction kinetics in crowded environments (e.g., with bulky electrophiles).

- Mitigation Approaches :

- Increase reaction temperatures (80–100°C) to overcome activation barriers.

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.